5-Methyluridine

Catalog No.
S516300
CAS No.
1463-10-1
M.F
C10H14N2O6
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyluridine

CAS Number

1463-10-1

Product Name

5-Methyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

5-Methyluridine, Ribothymidine, Thymine riboside

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound 5-Methyluridine is 258.0852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of methyluridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Bioinformatics and Computational Biology

Summary of the Application: 5-Methyluridine plays a significant role in the field of bioinformatics and computational biology. It is used in the development of predictive models for identifying m5U sites in RNA sequences .

Methods of Application: In one study, a transfer learning deep neural network called RNADSN was developed. This model learns common features between tRNA m5U and mRNA m5U to enhance the prediction of mRNA m5U . In another study, a prediction framework called m5U-GEPred was presented. This framework combines sequence characteristics and graph embedding-based information for m5U identification .

Results or Outcomes: The RNADSN model outperformed the state-of-the-art method, m5UPred, and achieved an average area under the receiver operating characteristic curve (AUC) of 0.9422 and an average precision (AP) of 0.7855 . The m5U-GEPred framework also outperformed other m5U predictors with an average AUROC of 0.984 and 0.985 tested on human and yeast transcriptomes, respectively .

Application in Cancer Research

Summary of the Application: 5-Methyluridine has been found to influence the development of breast cancer .

Application in Drug Synthesis

Summary of the Application: 5-Methyluridine is a prominent intermediate for industrial synthesis of several antiviral drugs .

Application in Systemic Lupus Erythematosus Research

Summary of the Application: 5-Methyluridine has been found to influence the development of systemic lupus erythematosus .

Application in Stress Response Regulation

Summary of the Application: 5-Methyluridine plays a role in the regulation of stress responses .

Application in Early Embryonic Development

Summary of the Application: 5-Methyluridine is involved in early embryonic development .

5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside characterized by a thymine base linked to a ribose sugar. Its chemical formula is C₁₀H₁₄N₂O₆, and it is classified as a modification of uridine. This compound is notable for its presence in various forms of RNA, particularly transfer RNA (tRNA), where it plays a critical role in stabilizing the structure of the molecule. The methyl group at the 5-position of the uracil ring distinguishes it from uridine and contributes to its unique properties in biological systems .

, primarily involving modifications to its structure. One significant reaction is the methylation of uridine, which can occur during RNA processing or synthesis. Additionally, studies have demonstrated that 5-methyluridine can undergo osmylation when reacted with osmium tetroxide, leading to diastereoselective products . The compound can also be phosphorylated to form nucleoside triphosphates, which are essential for RNA synthesis.

Synthesis of 5-methyluridine can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to introduce the methyl group at the 5-position of uridine.
  • Enzymatic Synthesis: Specific enzymes can catalyze the methylation process, providing a more selective and potentially more efficient route.
  • Post-Synthetic Modifications: Modifications can be made to existing nucleosides via

5-Methyluridine has several applications in biochemical research and biotechnology:

  • RNA Research: It serves as a tool for studying RNA modifications and their effects on RNA stability and function.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their role in RNA biology.
  • Biotechnology: Used in the development of synthetic RNA molecules for various applications, including gene therapy and vaccine development .

Research has shown that 5-methyluridine interacts with various biomolecules, influencing their stability and function. Interaction studies often focus on how this compound affects tRNA's ability to bind amino acids and participate in protein synthesis. Additionally, studies involving its derivatives have revealed insights into how modifications can alter binding affinities and reaction rates in biochemical pathways .

Several compounds share structural similarities with 5-methyluridine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
UridineLacks methyl groupStandard ribonucleoside without modifications
ThymidineLacks hydroxyl at 2'Deoxyribonucleoside; essential for DNA
2'-O-MethyluridineMethyl group at 2'Enhances stability against nucleases
PseudouridineIsomeric formOften found in tRNA; enhances stability

5-Methyluridine's uniqueness lies in its specific methylation pattern at the 5-position of uracil, which affects its interactions within RNA structures and contributes to its biological functions .

Erwinia carotovora AJ-2992 represents the most potent microbial strain for direct 5-methyluridine production from purine nucleosides and thymine [1]. This strain was selected from a comprehensive screening of 400 strains belonging to 40 genera, where 268 strains demonstrated 5-methyluridine-producing capability [1]. Among the tested microorganisms, strains belonging to genera Erwinia, Flavobacterium, and Micrococcus exhibited the highest production yields [1].

The optimal production conditions for Erwinia carotovora AJ-2992 have been extensively characterized. The bacterium demonstrates maximum 5-methyluridine synthesis at pH 8.5, with activity maintained across a wide alkaline range [1]. The optimal temperature for production is 60°C, which provides the dual benefit of inhibiting competing enzymatic activities while maintaining high nucleoside phosphorylase activity [1]. The optimal phosphate concentration for 5-methyluridine production is 20 millimolar, though the activity level shows only slight variation across the tested phosphate concentration range [1].

Under optimized conditions, Erwinia carotovora AJ-2992 achieves remarkable production yields. When cultivated with 300 millimolar guanosine and 300 millimolar thymine at 60°C for 48 hours, the strain produces 222 millimolar 5-methyluridine, corresponding to a 74% molar conversion yield [1]. Even at higher substrate concentrations of 500 millimolar each of guanosine and thymine, the system maintains substantial productivity, yielding 275.7 millimolar 5-methyluridine with a 55.1% conversion efficiency [1].

The substrate specificity analysis reveals that guanosine serves as the most effective ribose donor among purine nucleosides tested [1]. This preference stems from the low solubility of guanine formed through phosphorolysis of guanosine, which effectively removes the product from the reaction equilibrium and drives the reaction toward ribose-1-phosphate synthesis [1]. Alternative purine nucleosides such as adenosine and inosine function as relatively poor ribose donors compared to guanosine [1]. Notably, the system also effectively produces 5-methyluridine from pyrimidine nucleosides such as uridine and cytidine, but fails to generate product from xanthosine or 5-aminoimidazole-4-carboxamide riboside [1].

Thermophilic Production Using Bacillus Species

Bacillus stearothermophilus JTS 859 represents a pioneering thermophilic approach to 5-methyluridine synthesis, offering unique advantages in terms of enzyme thermostability and process robustness [2]. This strain was specifically selected from thermophilic microorganisms capable of growth at 65°C, providing inherent thermal stability for industrial applications [2].

The thermostable enzyme system from Bacillus stearothermophilus JTS 859 consists of both purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase, both exhibiting remarkable thermal stability [2]. The purine nucleoside phosphorylase demonstrates exceptional longevity with a half-life of 7200 hours at 63°C and 148 hours at 70°C [2]. The pyrimidine nucleoside phosphorylase, while less stable, still maintains significant activity with half-lives of 400 hours at 63°C and 14 hours at 70°C [2].

The implementation of immobilized enzyme technology using Bacillus stearothermophilus JTS 859 enzymes has enabled continuous 5-methyluridine production [3]. The process operates in a column reactor at 60°C for extended periods, achieving 17 days of continuous operation without bacterial contamination under non-aseptical conditions [3]. This continuous system demonstrates improved performance over batch reactions, achieving 33% conversion efficiency compared to 22% in batch mode [3] [2].

The thermophilic production system utilizes inosine and thymine as substrates, with inosine serving as the ribose donor and thymine as the acceptor base [2]. The feed concentration typically employs 75 millimolar inosine with variable thymine concentrations depending on optimization requirements [3]. The elevated operating temperature not only ensures enzyme stability but also enhances substrate solubility, addressing one of the key limitations in nucleoside synthesis reactions [4] [5].

Recent developments have extended thermophilic 5-methyluridine production to hyperthermophilic systems using recombinant enzymes from Aeropyrum pernix [4] [5]. These systems achieve 85% yield with 96% guanosine conversion at optimized conditions, demonstrating the potential for high-temperature processes that further improve substrate solubility and reaction kinetics [5] [6].

Dual Phosphorylase Mechanism: Purine/Pyrimidine Transglycosylation

The enzymatic production of 5-methyluridine operates through a sophisticated dual phosphorylase mechanism involving sequential transglycosylation reactions [1] [7]. This mechanism represents a fundamental example of nucleoside phosphorylase-catalyzed transglycosylation, where a carbohydrate residue is transferred from one heterocyclic base to another through phosphorylated intermediates [7].

The first step involves purine nucleoside phosphorylase (EC 2.4.2.1) catalyzing the phosphorolysis of purine nucleosides to generate ribose-1-phosphate and the corresponding purine base [1] [8]. This enzyme demonstrates broad substrate specificity for purine ribonucleosides and purine deoxyribonucleosides, enabling the processing of various purine donors including guanosine, adenosine, and inosine [1]. The equilibrium for this reaction strongly favors nucleoside formation, which is characteristic of purine nucleoside phosphorylases [8] [9].

The second step utilizes pyrimidine nucleoside phosphorylase (EC 2.4.2.2) operating in the synthetic direction to condense ribose-1-phosphate with thymine, forming 5-methyluridine and regenerating inorganic phosphate [1] [10]. This enzyme exhibits specificity for pyrimidine bases and can phosphorolyze uridine, 5-methyluridine, 2'-deoxyuridine, and thymidine, but not cytidine or orotidine [1]. The reverse reaction of pyrimidine nucleoside phosphorylase drives product formation when coupled with the purine nucleoside phosphorylase reaction [1].

The overall transglycosylation mechanism can be summarized as: Purine nucleoside + Thymine → 5-Methyluridine + Purine base, with ribose-1-phosphate serving as the critical intermediate [1] [7]. The phosphate ion functions catalytically, being consumed in the first reaction and regenerated in the second, requiring only low concentrations (optimally 20 millimolar) for efficient operation [1]. This mechanism explains why both enzymes must be present simultaneously for 5-methyluridine production, as neither enzyme alone can catalyze the complete transglycosylation reaction [1].

The cooperative nature of the dual phosphorylase system enables efficient phosphate recycling within the reaction mixture [1]. The low phosphate requirement suggests efficient recycling between the two enzymatic steps, allowing the system to operate under conditions that minimize competing side reactions while maintaining high product yields [1]. The mechanism's efficiency depends on the thermodynamic equilibrium favoring nucleoside synthesis, particularly for purine nucleoside phosphorylases, which drives the overall reaction toward 5-methyluridine formation [7] [8].

Ribose-1-Phosphate Intermediate Formation

Ribose-1-phosphate serves as the crucial intermediate in 5-methyluridine biosynthesis, functioning as the activated ribose donor that enables the transfer of the sugar moiety from purine nucleosides to thymine [1] [11] [9]. This phosphorylated sugar intermediate represents the key mechanistic component that distinguishes nucleoside phosphorylase reactions from conventional glycosidases [12].

The formation of ribose-1-phosphate occurs through the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides [13] [14]. Purine nucleoside phosphorylase catalyzes this reaction using a substrate-assisted catalytic mechanism where the phosphate dianion participates directly in the transition state [12]. The mechanism involves the formation of an oxocarbenium ion intermediate stabilized by the cosubstrate phosphate, which functions as part of a catalytic triad [12].

Structural and kinetic analyses reveal that ribose-1-phosphate formation involves specific conformational changes in both the enzyme and substrate [14] [12]. Purine nucleosides bind to the enzyme with a nonstandard glycosidic torsion angle and an uncommon sugar pucker, which enhances phosphorolysis through ligand strain [12]. The binding conformation positions the ribose moiety optimally for phosphate attack at the C1' position, facilitating the formation of the phosphorylated intermediate [12].

The ribose-1-phosphate intermediate demonstrates remarkable stability and can be isolated and characterized from reaction mixtures [1]. The isolated intermediate has been confirmed through nuclear magnetic resonance spectroscopy and chemical degradation studies, proving its identity as α-D-ribose-1-phosphate [1]. Under acidic conditions, the intermediate decomposes to ribose, confirming the phosphate linkage at the C1' position [1].

The activated nature of ribose-1-phosphate enables its efficient utilization by pyrimidine nucleoside phosphorylase for nucleoside synthesis [9] [13]. The phosphate group provides the necessary activation energy for the condensation reaction with thymine, overcoming the thermodynamic barriers associated with nucleoside bond formation [13]. This activation mechanism allows the ribose moiety from purine nucleoside catabolism to be transferred to pyrimidine bases for nucleotide synthesis, demonstrating the important role of ribose-1-phosphate in nucleoside metabolism [9] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

258.08518617 g/mol

Monoisotopic Mass

258.08518617 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

183 - 187 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZS1409014A

Other CAS

1463-10-1

Wikipedia

5-Methyluridine

Dates

Modify: 2023-08-15
1. Tezuka, M., Chiba, Y., Okada, S., et al. Enhancement of antitumor activity of 5-fluorouracil by ribothymidine. J. Pharmacobiodyn. 9(8), 683-687 (1986).
2. Magni, G., Fioretti, E., Ipata, P.L., et al. Bakers' yeast uridine nucleosidase. Purification, composition, and physical and enzymatic properties. J. Biol. Chem. 250(1), 9-13 (1975).

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